

Introduction: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzaldehyde

Cat. No.: B045663

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2-Fluoro-6-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the fields of pharmaceutical and materials science synthesis. Its unique substitution pattern—featuring a sterically hindered aldehyde, an activating methyl group, and an electron-withdrawing fluorine atom—imparts a distinct reactivity profile that is highly sought after by medicinal and synthetic chemists. The presence of fluorine is particularly significant; it is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).^[1] This guide provides a comprehensive technical overview of **2-Fluoro-6-methylbenzaldehyde**, from its fundamental properties to its practical application, tailored for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development.

Molecular and Physical Properties

The core attributes of **2-Fluoro-6-methylbenzaldehyde** are summarized below. This data is essential for accurate reaction stoichiometry, analytical characterization, and safety assessments.

Property	Value	Source(s)
CAS Number	117752-04-2	[2][3][4]
Molecular Formula	C ₈ H ₇ FO	[2][3][4]
Molecular Weight	138.14 g/mol	[3][4]
Appearance	Colorless to yellow liquid	[2]
Density	1.151 g/mL at 20 °C	[2]
Boiling Point	200.5 °C at 760 mmHg	[2]
Refractive Index	n _{20/D} 1.525	
Flash Point	82.5 °C	[2]
InChI Key	BGQBJWPZBBMKEI- UHFFFAOYSA-N	[3]
SMILES String	Cc1cccc(F)c1C=O	

Structural Representation

The two-dimensional structure of the molecule highlights the ortho-relationship of the fluoro and methyl substituents relative to the aldehyde group.

Caption: 2D Structure of **2-Fluoro-6-methylbenzaldehyde**.

Expected Spectroscopic Signature

While specific spectra for this compound are not readily available in public repositories, its structure allows for the prediction of key spectroscopic features crucial for its identification and characterization.

- ¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), and a singlet for the methyl group (CH₃) will be observed in the upfield region (δ 2.0-2.5 ppm).

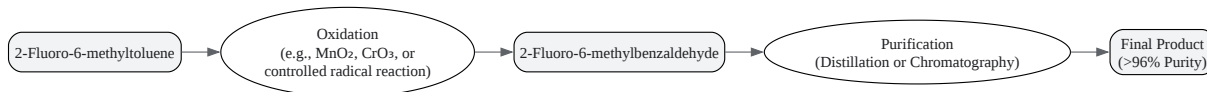
- ^{13}C NMR: The carbon spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde at $\delta > 190$ ppm. Aromatic carbons will resonate between δ 110-165 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. The methyl carbon will appear upfield around δ 15-25 ppm.[5]
- IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around $1700\text{-}1720\text{ cm}^{-1}$. Other key peaks include C-H stretching for the aldehyde proton (a pair of peaks around 2720 and 2820 cm^{-1}), aromatic C-H stretching ($\sim 3000\text{-}3100\text{ cm}^{-1}$), and C-F stretching ($1000\text{-}1300\text{ cm}^{-1}$).
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak $[\text{M}]^+$ would be expected at $m/z = 138$. Plausible fragment ions would include $[\text{M-H}]^+$ (m/z 137) and $[\text{M-CHO}]^+$ (m/z 109), corresponding to the loss of a hydrogen atom and the formyl group, respectively.[6][7]

Part 2: Synthesis and Purification

As a specialized building block, the synthesis of **2-Fluoro-6-methylbenzaldehyde** requires carefully controlled conditions. The following represents a plausible synthetic approach based on established methods for related compounds.[8][9]

Representative Synthesis: Oxidation of 2-Fluoro-6-methyltoluene

The most direct route involves the selective oxidation of the methyl group of the corresponding toluene precursor.



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Caption: General workflow for the synthesis of **2-Fluoro-6-methylbenzaldehyde**.

Protocol Causality: The choice of oxidizing agent is critical. Strong, non-selective agents risk over-oxidation to the carboxylic acid. Milder reagents like manganese dioxide (MnO_2) or controlled catalytic oxidation are often preferred to isolate the aldehyde. The reaction must be carefully monitored (e.g., by GC-MS) to determine the optimal reaction time and prevent byproduct formation.

Purification Protocol: Vacuum Distillation

Given its liquid form and relatively high boiling point, vacuum distillation is an effective method for purifying the crude product from non-volatile impurities and residual starting material.[\[10\]](#)

- **Setup:** Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
- **Charging the Flask:** Transfer the crude reaction mixture to the distillation flask. Add boiling chips to ensure smooth boiling.
- **Applying Vacuum:** Gradually reduce the pressure using a vacuum pump connected through a cold trap.
- **Heating:** Gently heat the distillation flask using a heating mantle.
- **Fraction Collection:** Monitor the head temperature closely. Collect the fraction that distills at the expected boiling point under the applied pressure. The precursor, 2-fluoro-6-methyltoluene, has a lower boiling point and will distill first.
- **Validation:** Analyze the collected fraction using GC-MS or NMR to confirm purity and identity.

Part 3: Analytical Quality Control

Ensuring the purity and identity of **2-Fluoro-6-methylbenzaldehyde** is paramount for its use in sensitive applications like drug synthesis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for quality control.[\[11\]](#)[\[12\]](#)

Comparative Overview of Analytical Methods

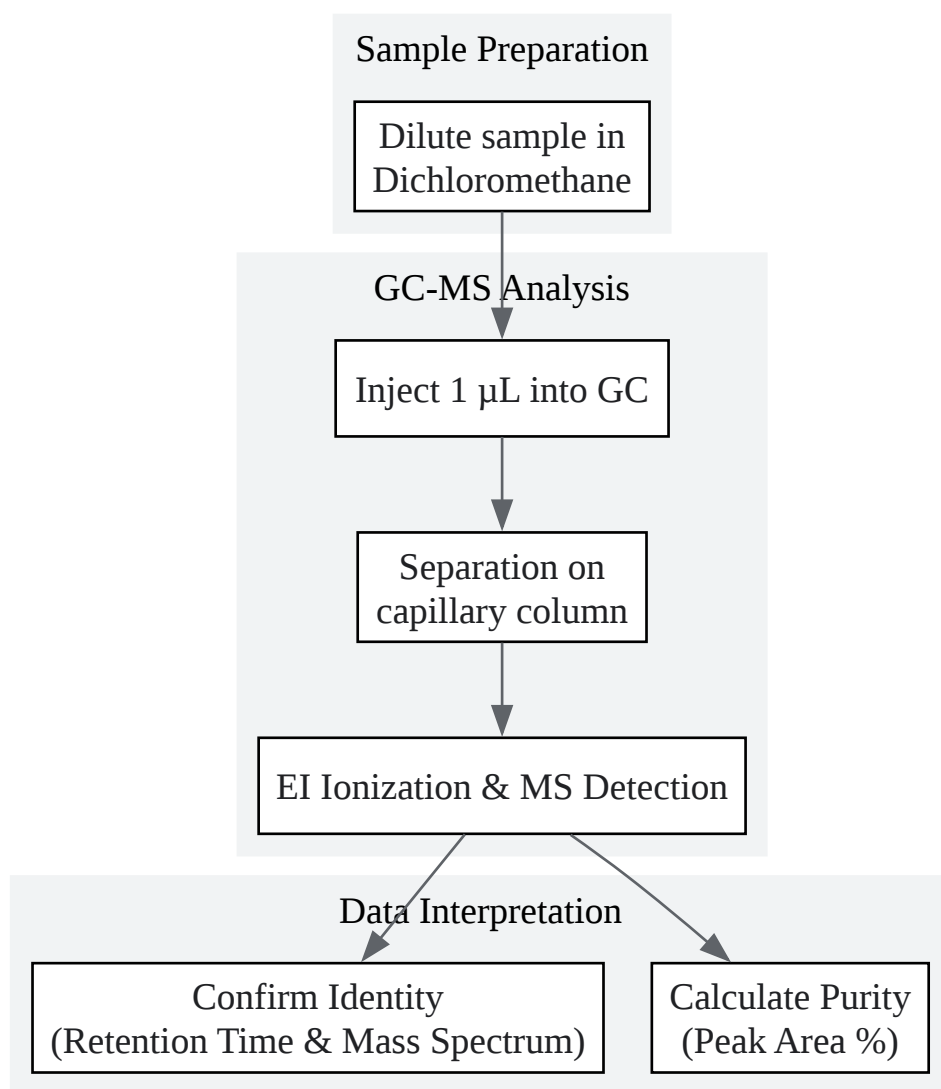
Parameter	Gas Chromatography (GC)	High-Performance Liquid Chromatography (HPLC)
Principle	Separation based on volatility and interaction with a stationary phase.	Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability	Ideal, as the compound is volatile and thermally stable.	Suitable, but may require derivatization for enhanced UV detection if trace analysis is needed.
Primary Use	Purity assessment and profiling of volatile impurities.	Purity and impurity profiling, especially for non-volatile or thermally labile byproducts.
Common Detector	Flame Ionization Detector (FID) for quantitation; Mass Spectrometer (MS) for identification.	Diode Array Detector (DAD) for spectral confirmation and quantitation.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a self-validating system for confirming both the identity (via MS) and purity (via GC peak area) of the compound.[\[6\]](#)[\[12\]](#)

- Sample Preparation: Accurately prepare a ~100 ppm solution of **2-Fluoro-6-methylbenzaldehyde** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- GC-MS Parameters:
 - GC System: Agilent 8890 GC or equivalent.
 - Column: A mid-polarity column such as a DB-624 (30 m x 0.25 mm, 1.4 µm) is suitable.
 - Carrier Gas: Helium at a constant flow of 1.5 mL/min.

- Inlet: Split/splitless injector at 250°C.
- Oven Program: Initial temperature 80°C, hold for 1 minute. Ramp at 10°C/min to 220°C, hold for 5 minutes.
- MS Detector: Quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-250 m/z.
- Injection: Inject 1 µL of the prepared sample.
- Data Analysis:
 - Identify the peak corresponding to **2-Fluoro-6-methylbenzaldehyde** by its retention time and by confirming its mass spectrum against the expected fragmentation pattern (parent ion at m/z 138).
 - Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.



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Caption: Standard workflow for GC-MS quality control analysis.

Part 4: Reactivity and Synthetic Applications

The synthetic utility of **2-Fluoro-6-methylbenzaldehyde** stems primarily from the reactivity of its aldehyde functional group. The ortho-fluoro and -methyl groups sterically hinder and electronically influence this reactivity, which can be leveraged for selective transformations.

- **Condensation Reactions:** It readily undergoes Knoevenagel condensation with active methylene compounds.^[13]


- Reductive Amination: It can be converted to the corresponding amine by reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride).
- Oxidation: The aldehyde can be oxidized to 2-fluoro-6-methylbenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
- Reduction: It can be reduced to 2-fluoro-6-methylbenzyl alcohol using reducing agents such as sodium borohydride.

Its role as a fluorinated building block makes it an attractive starting material for synthesizing complex molecules in drug discovery programs, where the 2-fluoro-6-methylphenyl moiety can be incorporated to fine-tune the pharmacological properties of a lead compound.[\[14\]](#)[\[15\]](#)

Part 5: Safety and Handling

Proper handling of **2-Fluoro-6-methylbenzaldehyde** is essential to ensure laboratory safety. The compound is classified as a skin irritant.[\[3\]](#)

GHS Hazard Information

Pictogram	Signal Word	Hazard Statement(s)	Precautionary Statement(s)
GHS07 ( alt text)	Warning	H315: Causes skin irritation.	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. [2] [3]

Handling and Storage Recommendations

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16][17]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The recommended storage temperature is 2-8°C.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid breathing vapors.[17]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

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- To cite this document: BenchChem. [Introduction: A Strategic Building Block in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045663#2-fluoro-6-methylbenzaldehyde-cas-number-117752-04-2]

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